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molecular formula C7H6Br2 B1265647 3-Bromobenzyl bromide CAS No. 823-78-9

3-Bromobenzyl bromide

Cat. No. B1265647
M. Wt: 249.93 g/mol
InChI Key: ZPCJPJQUVRIILS-UHFFFAOYSA-N
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Patent
US08053598B2

Procedure details

A mixture of 3-bromotoluene (42.8 g, 0.25 mol), N-bromosuccinimide (48.9 g, 0.275 mol) and benzoyl peroxide (0.75 g) in tetrachloromethane (500 mL) was stirred and heated to reflux for 3 h. The mixture was left to stand overnight at laboratory temperature, the solid was filtered off, washed with tetrachloromethane and the filtrates were evaporated. The residue was distilled in vacuo to yield 52.7 g (62.5%) of 1-bromo-3-bromomethylbenzene, b.p. 135-140° C./1.6 kPa.
Quantity
42.8 g
Type
reactant
Reaction Step One
Quantity
48.9 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0.75 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH3:8])[CH:5]=[CH:6][CH:7]=1.[Br:9]N1C(=O)CCC1=O>ClC(Cl)(Cl)Cl.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH2:8][Br:9])[CH:3]=1

Inputs

Step One
Name
Quantity
42.8 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)C
Name
Quantity
48.9 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
500 mL
Type
solvent
Smiles
ClC(Cl)(Cl)Cl
Name
Quantity
0.75 g
Type
catalyst
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 h
Duration
3 h
WAIT
Type
WAIT
Details
The mixture was left
FILTRATION
Type
FILTRATION
Details
the solid was filtered off
WASH
Type
WASH
Details
washed with tetrachloromethane
CUSTOM
Type
CUSTOM
Details
the filtrates were evaporated
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=CC(=CC=C1)CBr
Measurements
Type Value Analysis
AMOUNT: MASS 52.7 g
YIELD: PERCENTYIELD 62.5%
YIELD: CALCULATEDPERCENTYIELD 84.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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